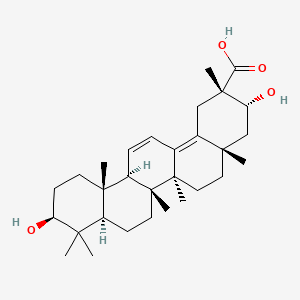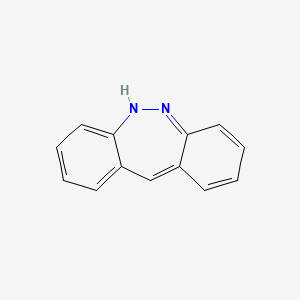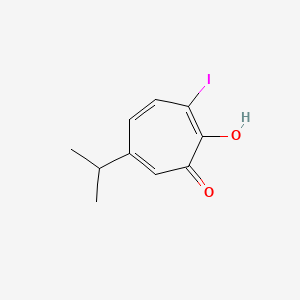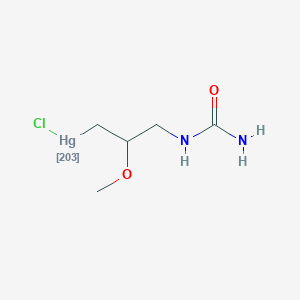
1,2,3,4-Tetrahydroisoquinoline, 6,7,8-trimethoxy-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anhalonine is a member of isoquinolines.
Wissenschaftliche Forschungsanwendungen
Beta-Adrenoceptor Agents
- Tetrahydroisoquinoline derivatives, specifically methylated analogues of trimetoquinol, have shown notable activity as beta-adrenergic agents, particularly as beta 2-agonists. The threo isomer of these compounds has been identified as a potent and selective beta 2 stimulant in the tetrahydroisoquinoline class (Sober et al., 1981).
Therapeutics and Drug Discovery
- Tetrahydroisoquinolines, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been explored for various therapeutic activities, with notable success in drug discovery for cancer and central nervous system (CNS) disorders. These compounds are also potential candidates for treating infectious diseases like malaria, tuberculosis, and HIV (Singh & Shah, 2017).
Radioligand Binding Studies
- Methoxylated tetrahydroisoquinolinium derivatives have been synthesized and evaluated for their affinity for apamin-sensitive binding sites, showing relevance in studies involving Ca2+-activated K+ channels (Graulich et al., 2006).
Neuroprotection
- Studies indicate that 1-methyl-1,2,3,4-tetrahydroisoquinoline has neuroprotective effects against various neurotoxins in cultured rat mesencephalic neurons. This research suggests potential applications in the development of treatments for Parkinson's disease (Kotake et al., 2005).
Antidepressant-like Activity
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline has demonstrated significant antidepressant-like effects and neuroprotective activity. It has potential as a treatment for depression with a favorable safety profile (Możdżeń et al., 2019).
Anticancer Agents
- Substituted tetrahydroisoquinolines have been synthesized and evaluated for anticancer activities, particularly against breast cancer cell lines, indicating their potential as pharmaceutical agents in cancer treatment (Redda et al., 2010).
Eigenschaften
Molekularformel |
C13H19NO3 |
|---|---|
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
6,7,8-trimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H19NO3/c1-8-11-9(5-6-14-8)7-10(15-2)12(16-3)13(11)17-4/h7-8,14H,5-6H2,1-4H3 |
InChI-Schlüssel |
VMFUYWSNWQYUTG-UHFFFAOYSA-N |
SMILES |
CC1C2=C(C(=C(C=C2CCN1)OC)OC)OC |
Kanonische SMILES |
CC1C2=C(C(=C(C=C2CCN1)OC)OC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




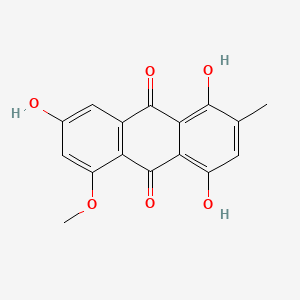
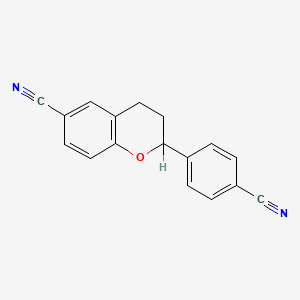

![(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1203528.png)
![[(3S,8S,9S,10R,11S,13S,14S,17R)-17-acetyl-17-acetyloxy-6,11-dichloro-13-methyl-2,3,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1203529.png)
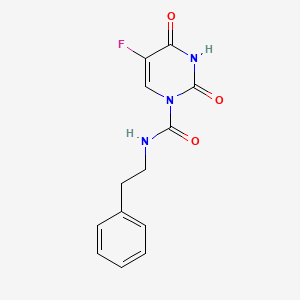
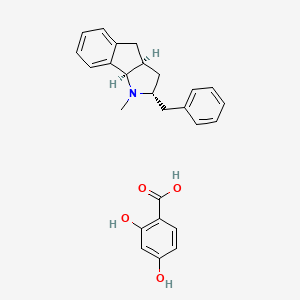
![Phenanthro[9,10-e]acephenanthrylene](/img/structure/B1203535.png)
